2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile
Overview
Description
The compound 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile is a thiophene derivative that has attracted attention due to its structural complexity and potential pharmacological activities. It serves as a core structure for the synthesis of various derivatives with potential applications in medicinal chemistry and material science.
Synthesis Analysis
This compound can be synthesized through multiple methods, including the Gewald synthesis technique, which involves the reaction of ketones, malononitrile, a mild base, and sulfur powder. Another method involves aromatic nucleophilic substitution reactions for introducing various functional groups to the core structure, demonstrating the versatility of this compound in chemical synthesis (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-amino-4-(2-naphthalyl)thiophene-3-carbonitrile, a closely related compound, was elucidated using NMR and X-ray diffraction techniques, revealing that the naphthalene and thiophene rings are nearly perpendicular to one another, highlighting the compound's conformational attributes (Çoruh et al., 2005).
Chemical Reactions and Properties
2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile serves as a precursor for the synthesis of diverse derivatives, including Schiff bases and thioxo derivatives, which are subsequently screened for various biological activities. Its reactivity with chloro and bromoalkyl reagents was studied, showing the compound's utility in generating pharmacologically relevant derivatives (Rashad et al., 2010).
Physical Properties Analysis
Experimental and quantum chemical calculations were performed on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile to understand its physical properties, including its electronic structure and potential non-linear optical (NLO) properties. Such studies contribute to our understanding of the compound's physical characteristics and its potential applications in material science (Oturak et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile derivatives have been extensively explored through synthetic routes that yield novel thiophene and thienopyrimidine derivatives. These routes often involve multi-step reactions, cyclodehydration processes, and the exploration of the compound's reactions with various organic reagents to synthesize compounds with potential anti-avian influenza virus (H5N1) activity, demonstrating the chemical versatility and application potential of this compound (Rashad et al., 2010).
Scientific Research Applications
Antiviral Activity
2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile has been utilized in the synthesis of derivatives with significant antiviral properties. Notably, some of these derivatives demonstrated effectiveness against the H5N1 virus, as confirmed through plaque reduction assays on MDCK cells (Rashad et al., 2010).
Anti-Inflammatory Potential
This compound has also been involved in the synthesis of thieno[2,3-d]pyrimidine derivatives, some of which showed potential anti-inflammatory activities. This was demonstrated particularly in the carrageenan test, highlighting its applicability in developing anti-inflammatory agents (Rashad et al., 2005).
Quantum Chemical Studies
Quantum chemical calculations and experimental methodologies have been applied to derivatives of this compound. These studies provide insights into the structural characteristics and potential applications in various fields, including material science (Oturak et al., 2017).
Synthesis of Schiff Bases
It has been used in the synthesis of novel Schiff bases. These bases have been evaluated for their antimicrobial activities, showing significant potential in the development of new antibacterial agents (Puthran et al., 2019).
Development of Disperse Dyes
This compound serves as a precursor in the synthesis of azo benzo[b]thiophene derivatives, which are applied as disperse dyes. These dyes have shown good coloration and fastness properties on polyester, indicating its utility in textile industries (Sabnis & Rangnekar, 1989).
Antifungal Activities
Research has also been conducted on 2-[(arylidene)amino]-4,5-cycloalkyl[b]thiophene-3-carbonitrile derivatives, with some demonstrating in vitro antifungal activities. This suggests its role in developing treatments for fungal infections (Scotti et al., 2012).
properties
IUPAC Name |
2-amino-4,5-dihydrobenzo[e][1]benzothiole-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-7-10-12-9-4-2-1-3-8(9)5-6-11(12)16-13(10)15/h1-4H,5-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUDCZOBMKTNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C(=C(S2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346763 | |
Record name | 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |
CAS RN |
37071-20-8 | |
Record name | 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.